Tilidine Impurity D Hydrochloride is a chemical compound recognized as a significant reference material in pharmaceutical analysis. It is a derivative of Tilidine, a synthetic opioid analgesic primarily used for pain management. This impurity is crucial in quality control processes to ensure the purity and efficacy of Tilidine-containing medications. The compound is identified by its CAS number 24811-92-5 and is utilized extensively in analytical chemistry, pharmaceutical research, and biological studies to monitor the presence of impurities in drug formulations.
Tilidine Impurity D Hydrochloride is classified under organic compounds, specifically as an impurity related to the Tilidine family of compounds. It serves as a reference standard for various analytical techniques, including high-performance liquid chromatography and mass spectrometry. Its role in quality assurance makes it essential for pharmaceutical companies that manufacture Tilidine-based products.
The synthesis of Tilidine Impurity D Hydrochloride involves several key steps:
In industrial settings, production is scaled using large reactors with continuous flow processes, optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
The molecular structure of Tilidine Impurity D Hydrochloride can be represented by its chemical formula with a molecular weight of approximately 295.80 g/mol. The compound features a complex arrangement that includes a dimethylamino group attached to a phenylpropanoate backbone. This structure allows for specific interactions with biological systems, influencing its pharmacological properties.
Tilidine Impurity D Hydrochloride can participate in several chemical reactions:
Reactions involving Tilidine Impurity D Hydrochloride may utilize:
The products formed depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for Tilidine Impurity D Hydrochloride primarily involves its interaction with biological systems at the molecular level. It facilitates the formation of amide bonds through activation of carboxyl groups. This process is crucial for synthesizing peptides and other biochemical compounds where stable amide bonds are required.
Tilidine Impurity D Hydrochloride appears as a white crystalline solid. It is soluble in water and exhibits stability under standard laboratory conditions.
The compound's chemical properties include:
These properties are essential for its application in both laboratory settings and industrial production.
Tilidine Impurity D Hydrochloride has several scientific applications:
In industrial applications, it plays a crucial role in monitoring the purity of final products during the manufacturing process.
This comprehensive analysis underscores the importance of Tilidine Impurity D Hydrochloride in pharmaceutical sciences and highlights its utility as a reference standard in ensuring drug safety and efficacy.
Regulatory frameworks governing impurity control in opioid analgesics have evolved significantly in response to advancing analytical capabilities and heightened quality expectations. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B establish clear thresholds for identification, qualification, and control of impurities in new drug substances and products, mandating strict limits for unidentified impurities (≤0.10%) and total impurities (≤0.15%) [8]. For tilidine formulations, these requirements carry particular weight due to the drug's status as a controlled substance in multiple jurisdictions including Germany (BtMG), the United States (Schedule I), and Australia (S8) [6].
The 2024 release of the Tilidine for system suitability CRS (Catalog Code: Y0002080) by the European Pharmacopoeia represents a regulatory milestone, providing laboratories with standardized reference material for impurity identification and quantification [7]. This development facilitates harmonized testing across quality control laboratories and enables manufacturers to meet stringent monograph requirements. Regulatory significance extends beyond mere compliance – impurity profiles directly influence the design of abuse-deterrent formulations. Patents describe multi-layer pharmaceutical compositions combining opioid agonists with antagonists like naloxone, where impurity control ensures consistent antagonist availability when formulations are manipulated [3] [4].
The analytical rigor applied to tilidine impurities reflects broader regulatory expectations for controlled substances:
Table 1: Regulatory Thresholds for Impurities in Opioid Analgesics According to ICH Guidelines
Impurity Classification | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
Unknown Impurities | 0.10% | 0.15% | 0.05% |
Known Identified Impurities | N/A | 0.15% | 0.05% |
Total Impurities | N/A | 1.0% | 0.10% |
Toxic Impurities | Special Limits | Special Limits | 0.03% |
The identification journey of Tilidine Impurity D Hydrochloride parallels pharmaceutical science's evolving capacity to detect and characterize trace-level contaminants. Early analytical approaches in the 1970s-1980s, when tilidine was first marketed as Valoron®, relied on thin-layer chromatography and basic HPLC methods with limited resolution power. These techniques could detect major impurities but failed to resolve structurally similar degradation products like Impurity D . The pivotal recognition emerged from metabolic studies revealing tilidine's complex biotransformation pathway involving sequential N-demethylation: tilidine → nortilidine → bisnortilidine [5]. This knowledge directed analytical attention toward N-demethylated derivatives as potential impurities.
Patent literature from the abuse-deterrent formulation era (2000-2010) provides the first documented evidence of Impurity D as a discrete entity. Multi-layer tablet technologies designed to prevent opioid abuse required exceptionally precise impurity control to maintain naloxone's antagonist functionality. Patent US8877247B2 details "pharmaceutical compositions comprising an opioid antagonist and an opioid agonist" where analytical characterization revealed "degradants including N-demethylated derivatives" [3]. Similarly, US8623418B2 references "impurity profiling" as essential for ensuring consistent antagonist release profiles in tamper-resistant formulations [4]. These patent disclosures coincided with advances in hyphenated analytical techniques, particularly LC-MS/MS, enabling definitive structural elucidation of bisnortilidine hydrochloride (Impurity D).
The timeline of Impurity D characterization reflects analytical chemistry's technological progression:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7